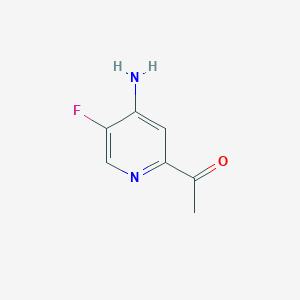

1-(4-Amino-5-fluoropyridin-2-yl)ethanone

説明

1-(4-Amino-5-fluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a pyridine ring substituted with an amino group at the 4-position, a fluorine atom at the 5-position, and an ethanone (acetyl) group at the 2-position. Its molecular formula is C₇H₆FN₂O, with a molecular weight of 154.13 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The amino group enhances nucleophilicity, while the fluorine atom modulates lipophilicity and metabolic stability, traits critical for drug design .

特性

分子式 |

C7H7FN2O |

|---|---|

分子量 |

154.14 g/mol |

IUPAC名 |

1-(4-amino-5-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H2,9,10) |

InChIキー |

WOJDTOUNZQFUBW-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=NC=C(C(=C1)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives followed by amination and acetylation reactions. One common method involves the reaction of 4-chloro-5-fluoropyridine with ammonia to introduce the amino group, followed by acetylation with acetic anhydride to form the ethanone derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

1-(4-Amino-5-fluoropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of pyridine oxides.

Reduction: Formation of 1-(4-Amino-5-fluoropyridin-2-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Amino-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Table 1: Comparison of Substituent Effects on Pyridine-Based Ethanones

| Compound Name | Substituent Positions | Key Differences | Impact on Properties |

|---|---|---|---|

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | Cl at 5, F at 3 | Halogen type (Cl vs. F) and position | Increased steric bulk with Cl; altered reactivity in nucleophilic substitution |

| 1-(5-Fluoropyridin-2-yl)ethanone | F at 5, no amino group | Absence of amino group at 4-position | Reduced nucleophilicity; lower solubility in polar solvents |

| 1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone | CF₃ at 2, NH₂ at 5 | Trifluoromethyl vs. acetyl group | Enhanced electron-withdrawing effects; altered metabolic stability |

| 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | Cl at 2, F at 5 | Positional isomerism of substituents | Distinct regioselectivity in cross-coupling reactions |

Key Findings :

- Halogen vs.

- Fluorine Positioning: Fluorine at the 5-position (meta to the amino group) reduces electron density on the pyridine ring compared to ortho- or para-substituted fluoropyridines, influencing aromatic electrophilic substitution rates .

Key Findings :

- The amino-fluoropyridine scaffold demonstrates superior kinase inhibition compared to non-amino analogs, likely due to enhanced hydrogen-bonding interactions with catalytic residues .

- Brominated derivatives (e.g., 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone) exhibit broader antimicrobial activity but lower selectivity compared to amino-substituted variants .

Key Findings :

- The electron-withdrawing fluorine and amino groups in 1-(4-Amino-5-fluoropyridin-2-yl)ethanone complicate Friedel-Crafts acylation, necessitating optimized Lewis acid catalysts (e.g., AlCl₃ at −20°C) .

- Methoxy and trifluoromethyl analogs are more synthetically accessible but lack the amino group’s versatility in downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。